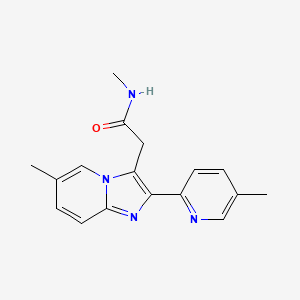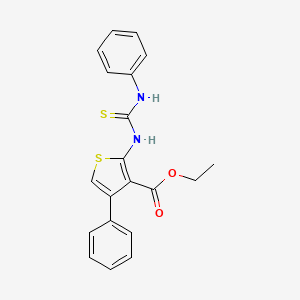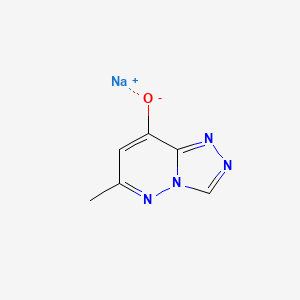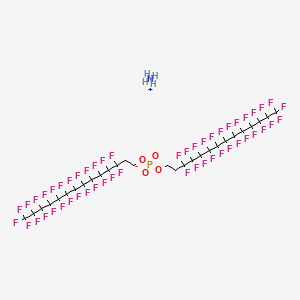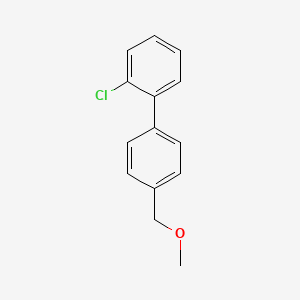
(1'S,2'S,9S,12R)-12-(2'-(((1,1-Dimethylethoxy)carbonyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-9-(1-methylethyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)metacyclophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé “(1’S,2’S,9S,12R)-12-(2’-(((1,1-Diméthyléthoxy)carbonyl)amino)-1’-hydroxy-3’-phénylprop-1’-yl)-9-(1-méthyléthyl)-7,10,13-triaza-1,4-dioxo-8,11-dioxo(14)métacyclophane” est une molécule organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Sa structure unique, caractérisée par de multiples groupes fonctionnels et stéréocentres, en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, y compris la formation de la structure de base du métacyclophane et l’introduction de divers groupes fonctionnels. Les voies de synthèse typiques peuvent impliquer :
Formation du noyau métacyclophane : Cela pourrait impliquer des réactions de cyclisation utilisant des précurseurs appropriés.
Introduction de groupes fonctionnels : Les groupes fonctionnels tels que les groupes hydroxy, amino et carbonyle peuvent être introduits par des réactions spécifiques comme l’hydroxylation, l’amination et la carbonylation.
Méthodes de production industrielle
La production industrielle de molécules aussi complexes implique souvent l’optimisation de la voie de synthèse pour la scalabilité, le rendement et la rentabilité. Cela peut inclure :
Utilisation de catalyseurs : Les catalyseurs peuvent améliorer les vitesses de réaction et la sélectivité.
Optimisation des conditions de réaction : La température, la pression et le choix du solvant sont essentiels pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxy en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxy.
Substitution : Remplacement de groupes fonctionnels par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Comme les halogénures ou les nucléophiles.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des groupes hydroxy peut donner des cétones ou des aldéhydes.
Applications de la recherche scientifique
Chimie : En tant que brique élémentaire pour des molécules plus complexes.
Biologie : En tant que sonde pour l’étude des processus biologiques.
Médecine : Applications thérapeutiques potentielles en raison de sa structure unique.
Industrie : Utilisation dans la synthèse de matériaux avancés ou de produits pharmaceutiques.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mécanisme D'action
Le mécanisme par lequel le composé exerce ses effets dépend de son interaction avec les cibles moléculaires. Cela peut impliquer :
Liaison à des enzymes ou à des récepteurs : Modulation de leur activité.
Interaction avec les acides nucléiques : Affecte l’expression ou la réplication des gènes.
Participation aux voies de signalisation : Influence les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclophanes : Similaires par leur structure cyclique avec plusieurs groupes fonctionnels.
Macrocycles : Grandes structures cycliques avec des applications diverses.
Peptidomimétiques : Composés imitant la structure des peptides.
Unicité
La combinaison unique de groupes fonctionnels et de stéréocentres du composé le distingue des autres composés similaires, offrant potentiellement des propriétés et des applications uniques.
Propriétés
Numéro CAS |
180968-17-6 |
|---|---|
Formule moléculaire |
C32H46N4O7 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2S)-1-[(10S,13R)-9,12-dioxo-10-propan-2-yl-2,5-dioxa-8,11,14-triazabicyclo[14.3.1]icosa-1(19),16(20),17-trien-13-yl]-1-hydroxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C32H46N4O7/c1-21(2)26-29(38)33-14-15-41-16-17-42-24-13-9-12-23(18-24)20-34-27(30(39)36-26)28(37)25(19-22-10-7-6-8-11-22)35-31(40)43-32(3,4)5/h6-13,18,21,25-28,34,37H,14-17,19-20H2,1-5H3,(H,33,38)(H,35,40)(H,36,39)/t25-,26-,27+,28+/m0/s1 |
Clé InChI |
BEYIKFKXDNCIOO-YVHASNINSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NCCOCCOC2=CC=CC(=C2)CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C1C(=O)NCCOCCOC2=CC=CC(=C2)CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)]trisethanol hydrochloride](/img/structure/B12732679.png)
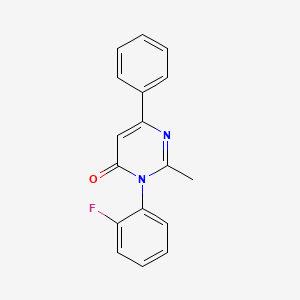
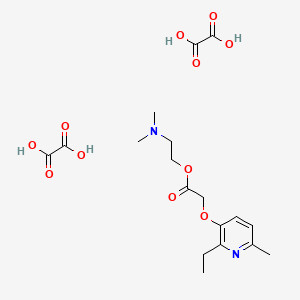

![disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate](/img/structure/B12732705.png)

